5-Adamantan-1-yl-3-trifluoromethyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Adamantan-1-yl-3-trifluoromethyl-1H-pyrazole is a compound that belongs to the class of adamantane derivatives. Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. The incorporation of a trifluoromethyl group and a pyrazole ring into the adamantane structure enhances the compound’s chemical properties, making it valuable for various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Adamantan-1-yl-3-trifluoromethyl-1H-pyrazole typically involves the following steps:
Formation of Adamantyl Derivative: The starting material, adamantane, is first functionalized to introduce a reactive group, such as a bromine atom, at the 1-position.
Introduction of Pyrazole Ring: The brominated adamantane is then reacted with a suitable pyrazole precursor, such as 3-trifluoromethyl-1H-pyrazole, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste .
Analyse Chemischer Reaktionen
Types of Reactions
5-Adamantan-1-yl-3-trifluoromethyl-1H-pyrazole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides), solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
5-Adamantan-1-yl-3-trifluoromethyl-1H-pyrazole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Adamantan-1-yl-3-trifluoromethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The exact pathways depend on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Adamantan-1-yl-3-(trifluoromethyl)-1H-pyrazole: Similar structure but with different substituents on the pyrazole ring.
Adamantane derivatives: Compounds with different functional groups attached to the adamantane core.
Trifluoromethyl pyrazoles: Compounds with a trifluoromethyl group and a pyrazole ring but without the adamantane moiety.
Uniqueness
5-Adamantan-1-yl-3-trifluoromethyl-1H-pyrazole is unique due to the combination of the adamantane core, trifluoromethyl group, and pyrazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
1046463-05-1 |
---|---|
Molekularformel |
C14H17F3N2 |
Molekulargewicht |
270.29 g/mol |
IUPAC-Name |
5-(1-adamantyl)-3-(trifluoromethyl)-1H-pyrazole |
InChI |
InChI=1S/C14H17F3N2/c15-14(16,17)12-4-11(18-19-12)13-5-8-1-9(6-13)3-10(2-8)7-13/h4,8-10H,1-3,5-7H2,(H,18,19) |
InChI-Schlüssel |
HRJUBPDQLPHDKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.